molecular formula C12H16O5S B8103079 Phenyl a-D-thiomannopyranoside

Phenyl a-D-thiomannopyranoside

Cat. No.: B8103079
M. Wt: 272.32 g/mol
InChI Key: OVLYAISOYPJBLU-GCHJQGSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl α-D-thiomannopyranoside is a thioglycoside derivative of mannose, a type of sugar molecule It is characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond, linking the phenyl group to the mannose ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl α-D-thiomannopyranoside can be synthesized through the methylation and glycosylation of phenyl α-D-mannopyranoside . The process typically involves the use of thiol reagents and catalysts to facilitate the formation of the thioglycosidic bond. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of phenyl α-D-thiomannopyranoside on a larger scale would likely involve similar principles as laboratory synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Phenyl α-D-thiomannopyranoside undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioglycosidic bond can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl group or other functional groups within the molecule.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Phenyl α-D-thiomannopyranoside has several scientific research applications:

Mechanism of Action

The mechanism by which phenyl α-D-thiomannopyranoside exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like DNA gyrase, preventing the enzyme from performing its function. This inhibition can disrupt bacterial DNA replication, showcasing its potential as an antibacterial agent.

Comparison with Similar Compounds

Phenyl α-D-thiomannopyranoside can be compared with other thioglycosides and mannopyranosides:

Phenyl α-D-thiomannopyranoside’s uniqueness lies in its sulfur-containing glycosidic bond, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts.

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYAISOYPJBLU-GCHJQGSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446184
Record name Phenyl a-D-thiomannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77481-62-0
Record name Phenyl a-D-thiomannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl a-D-thiomannopyranoside
Reactant of Route 2
Phenyl a-D-thiomannopyranoside
Reactant of Route 3
Phenyl a-D-thiomannopyranoside
Reactant of Route 4
Phenyl a-D-thiomannopyranoside
Reactant of Route 5
Phenyl a-D-thiomannopyranoside
Reactant of Route 6
Phenyl a-D-thiomannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.